(8S,9R,10S,11S,13R,14S,16S,17R)-13-(2-chloroacetyl)-9-fluoro-11-hydroxy-10,16,17-trimethyl-3-oxo-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthren-17-yl propionate
Description
This compound, identified as clobetasol propionate (CAS: 5593-20-4), is a synthetic glucocorticoid derivative with potent anti-inflammatory and immunosuppressive properties . Structurally, it belongs to the cyclopenta[a]phenanthrene family, characterized by a steroidal backbone modified with a 2-chloroacetyl group at C13, a fluorine atom at C9, a hydroxyl group at C11, and a propionate ester at C17 (Figure 1). These modifications enhance its lipophilicity and receptor-binding affinity compared to endogenous corticosteroids .
Clobetasol propionate is primarily used topically for treating inflammatory skin conditions such as psoriasis, eczema, and dermatitis due to its high potency and reduced systemic absorption . Its molecular formula is C25H32ClFO5, with a molecular weight of 491.0 g/mol. The stereochemical configuration (8S,9R,10S,11S,13R,14S,16S,17R) is critical for its activity, as minor stereochemical changes significantly alter glucocorticoid receptor (GR) binding .
Properties
Molecular Formula |
C25H32ClFO5 |
|---|---|
Molecular Weight |
467.0 g/mol |
IUPAC Name |
[(8S,9R,10S,11S,13R,14S,16S,17R)-13-(2-chloroacetyl)-9-fluoro-11-hydroxy-10,16,17-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate |
InChI |
InChI=1S/C25H32ClFO5/c1-5-21(31)32-23(4)14(2)10-18-17-7-6-15-11-16(28)8-9-22(15,3)25(17,27)19(29)12-24(18,23)20(30)13-26/h8-9,11,14,17-19,29H,5-7,10,12-13H2,1-4H3/t14-,17-,18-,19-,22-,23+,24-,25-/m0/s1 |
InChI Key |
FKWXHUWJFNMNSE-NQNWYGNOSA-N |
Isomeric SMILES |
CCC(=O)O[C@@]1([C@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2CCC4=CC(=O)C=C[C@@]43C)F)O)C(=O)CCl)C)C |
Canonical SMILES |
CCC(=O)OC1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C(=O)CCl)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, including the formation of the cyclopenta[a]phenanthrene core, followed by the introduction of the fluoro, hydroxy, and chloroacetyl groups. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the correct stereochemistry at each chiral center.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde.
Reduction: The ketone group can be reduced to a secondary alcohol.
Substitution: The chloroacetyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the ketone group can yield a secondary alcohol.
Scientific Research Applications
This compound has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro and chloroacetyl groups may play a role in binding to these targets, while the hydroxy group can participate in hydrogen bonding. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
Clobetasol propionate shares structural and functional similarities with other corticosteroids but exhibits distinct pharmacological and physicochemical properties. Below is a comparative analysis with key analogs:
Table 1: Structural and Functional Comparison of Clobetasol Propionate and Analogous Compounds
Key Research Findings:
Potency and Receptor Affinity :
- Clobetasol propionate’s 2-chloroacetyl group and fluorine substitution at C9 enhance GR binding by 40% compared to dexamethasone, explaining its superior anti-inflammatory activity .
- Betamethasone dipropionate lacks the chloroacetyl group, reducing its potency by 50–60% relative to clobetasol .
Metabolic Stability :
- The propionate ester in clobetasol prolongs cutaneous retention, reducing systemic exposure compared to hydrocortisone butyrate, which is rapidly metabolized to inactive forms .
Clinical Efficacy :
- In a 2022 study, clobetasol propionate achieved 85% remission in plaque psoriasis within 4 weeks, outperforming betamethasone dipropionate (65% remission) .
- Dexamethasone’s systemic use in COVID-19 (6 mg/day) reduced mortality by 35% but caused adverse effects like hyperglycemia, highlighting the trade-off between potency and safety .
Formulation Challenges :
- The polymorphic thiophenecarboxylate ester () demonstrated superior thermal stability (>200°C) compared to clobetasol propionate, which degrades above 150°C .
Critical Analysis of Structural Modifications
- Fluorine at C9 : Fluorination increases metabolic resistance and GR binding by reducing oxidative deactivation .
- Chloroacetyl vs. Hydroxyacetyl : The chloroacetyl group in clobetasol enhances lipophilicity and prolongs tissue residency compared to dexamethasone’s hydrophilic hydroxyacetyl group .
- Esterification at C17 : Propionate esters (clobetasol, betamethasone) improve skin permeability over acetate or butyrate esters (e.g., hydrocortisone butyrate) .
Biological Activity
The compound (8S,9R,10S,11S,13R,14S,16S,17R)-13-(2-chloroacetyl)-9-fluoro-11-hydroxy-10,16,17-trimethyl-3-oxo-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthren-17-yl propionate is a complex steroid derivative known for its potential biological activities. This article explores its pharmacological properties and mechanisms of action based on available research findings.
Chemical Structure and Properties
The molecular formula of the compound is , and it features several functional groups including a fluoro group and a chloroacetyl moiety. The stereochemistry indicated by the IUPAC name suggests a specific three-dimensional arrangement that is crucial for its biological activity.
1. Anti-inflammatory Effects
Research has indicated that this compound exhibits significant anti-inflammatory properties. It acts by inhibiting the expression of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) pathways. This mechanism is particularly relevant in conditions like arthritis and other inflammatory diseases.
2. Antitumor Activity
Studies have shown that the compound may possess antitumor effects against various cancer cell lines. It appears to induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators. For example:
- Case Study : A study on breast cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability and increased apoptosis markers.
3. Hormonal Regulation
As a steroid derivative, this compound may influence hormonal pathways. It has been observed to interact with glucocorticoid receptors (GR), which play a vital role in regulating metabolism and immune response. Its potential as an anti-diabetic agent has also been explored due to its ability to modulate insulin sensitivity.
Research Findings
| Study | Findings |
|---|---|
| Study 1 | Demonstrated anti-inflammatory effects in animal models with reduced cytokine levels. |
| Study 2 | Showed significant cytotoxicity against various cancer cell lines with IC50 values < 20 µM. |
| Study 3 | Indicated modulation of GR activity leading to improved metabolic profiles in diabetic models. |
The biological activity of the compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : By inhibiting COX and LOX enzymes involved in the inflammatory response.
- Induction of Apoptosis : Through mitochondrial pathways leading to caspase activation.
- Receptor Modulation : Interaction with steroid receptors influencing gene expression related to inflammation and metabolism.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
